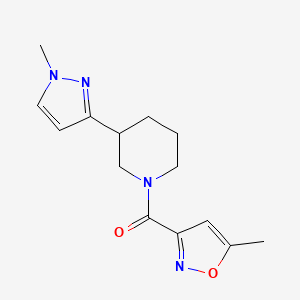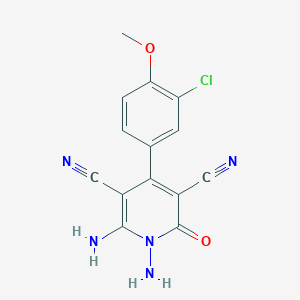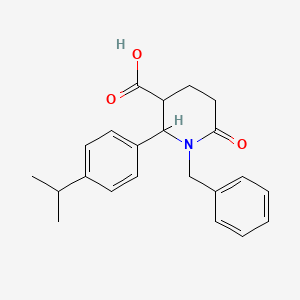
(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The pyrazole ring is known to be a part of many biologically active compounds .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic moieties like imidazole and pyrazole . A series of novel sEH inhibitors containing a N-substituted piperidine ring with pyrazole as a pharmacophore lead for sEH inhibition have been designed, synthesized, and evaluated .科学的研究の応用
Molecular Interaction Studies
A study by J. Shim et al. (2002) explored the molecular interaction of a compound with the CB1 cannabinoid receptor, providing insights into the conformational analysis and the development of unified pharmacophore models. This research helps in understanding the steric and electrostatic interactions necessary for binding to the receptor, suggesting potential applications in drug design and receptor analysis (J. Shim et al., 2002).
Structural Exploration and Antiproliferative Activity
S. Benaka Prasad et al. (2018) synthesized a novel bioactive heterocycle and evaluated its antiproliferative activity. The study included IR, NMR, LC-MS spectra, and X-ray diffraction studies for structural characterization, providing a foundation for further research in anticancer applications (S. Benaka Prasad et al., 2018).
Antimicrobial and Phytotoxic Screening
Research by Amara Mumtaz et al. (2015) focused on the synthesis, characterization, antimicrobial, and phytotoxic screening of 1-aryloyl-3,5-diaryldihydropyrazoline derivatives. This work contributes to the identification of new compounds with potential applications in managing microbial infections and agricultural chemicals (Amara Mumtaz et al., 2015).
Isomorphous Structures and Exchange Rule
A study by V. Rajni Swamy et al. (2013) presented isomorphous structures following the chlorine-methyl exchange rule, offering insights into molecular design and synthetic strategies for developing new compounds with desired properties (V. Rajni Swamy et al., 2013).
Synthesis and Antibacterial Activity
P. Sanjeeva et al. (2022) investigated the synthesis and characterization of new pyrazole and isoxazole derivatives, assessing their antibacterial activity. This research underscores the importance of novel heterocyclic compounds in developing new antimicrobial agents (P. Sanjeeva et al., 2022).
Synthesis and Biological Activity of Comenic Acid Derivatives
A. Kletskov et al. (2018) synthesized and evaluated the biological activity of comenic acid derivatives containing isoxazole and isothiazole moieties. The study observed a synergetic effect in mixtures with an antitumor drug, highlighting potential applications in chemotherapy (A. Kletskov et al., 2018).
特性
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-10-8-13(16-20-10)14(19)18-6-3-4-11(9-18)12-5-7-17(2)15-12/h5,7-8,11H,3-4,6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJODHCWEZCYNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCCC(C2)C3=NN(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Phenylmethoxy-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2944831.png)
![N-(3-cyanophenyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2944832.png)

![N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B2944838.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)methanesulfonamide](/img/structure/B2944839.png)
![N-(3,4-dimethylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2944843.png)

![ethyl (2E)-2-[(3-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B2944845.png)



![1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2944849.png)